1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 4-fluorobenzyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl bromide with pyrrole in the presence of a base, followed by oxidation of the resulting intermediate to introduce the aldehyde group. The reaction conditions typically involve:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products:
Oxidation: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carboxylic acid
Reduction: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-methanol
Scientific Research Applications
1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural features.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with target proteins, leading to inhibition or activation.
Comparison with Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the pyrrole ring and aldehyde group.
4-Fluorobenzyl chloride: Similar structure but with a chloride substituent instead of the aldehyde group.
4-Fluorobenzaldehyde: Contains the fluorobenzyl group and aldehyde group but lacks the pyrrole ring.
Uniqueness: 1-(4-Fluoro-benzyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the fluorobenzyl group, pyrrole ring, and aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOPVHUCSSOQEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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